(6-Chloro-4-(trifluoromethyl)pyridin-2-yl)methanol
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Overview
Description
(6-Chloro-4-(trifluoromethyl)pyridin-2-yl)methanol: is a chemical compound with the molecular formula C7H5ClF3NO and a molecular weight of 211.57 g/mol . This compound is characterized by the presence of a chloro group at the 6th position, a trifluoromethyl group at the 4th position, and a methanol group at the 2nd position of the pyridine ring. It is commonly used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (6-Chloro-4-(trifluoromethyl)pyridin-2-yl)methanol typically involves the reaction of 6-chloro-4-(trifluoromethyl)pyridine with formaldehyde in the presence of a reducing agent such as sodium borohydride. The reaction is carried out under mild conditions, usually at room temperature, to yield the desired product .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as the concentration of reactants, temperature, and reaction time. The use of continuous flow reactors can also enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: (6-Chloro-4-(trifluoromethyl)pyridin-2-yl)methanol can undergo oxidation reactions to form the corresponding aldehyde or carboxylic acid derivatives.
Reduction: The compound can be reduced to form the corresponding amine derivative.
Substitution: It can undergo nucleophilic substitution reactions, where the chloro group can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are commonly used reducing agents.
Substitution: Nucleophiles such as ammonia or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products:
Oxidation: Formation of aldehyde or carboxylic acid derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
Chemistry: (6-Chloro-4-(trifluoromethyl)pyridin-2-yl)methanol is used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is used as a precursor for the synthesis of bioactive molecules that can be used in drug discovery and development .
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of drugs targeting specific enzymes or receptors .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials with unique properties .
Mechanism of Action
The mechanism of action of (6-Chloro-4-(trifluoromethyl)pyridin-2-yl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of their activity. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets . The chloro group and the pyridine ring contribute to the compound’s binding affinity and specificity towards its targets .
Comparison with Similar Compounds
- 6-Chloro-4-(trifluoromethyl)pyridin-2-amine
- 6-Chloro-4-(trifluoromethyl)pyridin-2-ol
- 2-Chloro-4-(trifluoromethyl)pyridine
Uniqueness: (6-Chloro-4-(trifluoromethyl)pyridin-2-yl)methanol is unique due to the presence of the methanol group at the 2nd position, which imparts distinct chemical and physical properties compared to its analogs. This structural feature allows for specific interactions with molecular targets, making it a valuable compound in various scientific research applications .
Properties
IUPAC Name |
[6-chloro-4-(trifluoromethyl)pyridin-2-yl]methanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClF3NO/c8-6-2-4(7(9,10)11)1-5(3-13)12-6/h1-2,13H,3H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMFLYTWXOJUEMK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(N=C1CO)Cl)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClF3NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.57 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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